molecular formula C7H10N2O3S B1303488 2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid CAS No. 41306-29-0

2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid

Cat. No.: B1303488
CAS No.: 41306-29-0
M. Wt: 202.23 g/mol
InChI Key: JYCIIMYFSHYOEI-UHFFFAOYSA-N
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Description

2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid is a useful research compound. Its molecular formula is C7H10N2O3S and its molecular weight is 202.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Alkyl Acetates

    Rahnema et al. (2007) describe the synthesis of alkyl (Z) 2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yliden] acetates via a reaction involving N,N′-dimethylthiourea and dialkyl acetylenedicarboxylates. This process is stereoselective and yields products with potential biological activities, as demonstrated by toxicity effects against protozoan Euplots (Rahnema, Bigdeli, Kazemizadeh, & Ramazani, 2007).

  • Nickel, Copper, and Zinc Complexes

    Singh and Baruah (2008) explored the formation of nickel, copper, and zinc complexes with an imine-containing dicarboxylic acid derivative. The study highlights the synthesis and characterization of mononuclear hexacoordinated complexes with nickel and a pentacoordinated coordination polymer with zinc (Singh & Baruah, 2008).

  • Fluorescent Properties for Metal Sensing

    Grummt et al. (2007) investigated the absorption, fluorescence, and fluorescence excitation spectra of substituted pyridylthiazoles. Their findings indicate potential applications in metal sensing and laser dye technology due to the high fluorescence quantum yields and large Stokes shift values (Grummt, Weiss, Birckner, & Beckert, 2007).

Biological Activity

  • Antibacterial Activity

    Reddy et al. (2010) synthesized novel thiazolan-4-ones with antimicrobial properties. These compounds showed significant inhibitory activity against both Gram-positive and Gram-negative bacteria, indicating their potential for further development as antimicrobial agents (Reddy, Rao, Devi, Kumar, & Nagaraj, 2010).

  • Antimicrobial Activity of Novel Aryl Hydrazones

    Reddy, Prasad, Spoorthy, and Ravindranath (2013) synthesized and characterized novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety. These compounds were found to have a fair degree of antimicrobial activity, highlighting their potential in the development of new antimicrobial agents (Reddy, Prasad, Spoorthy, & Ravindranath, 2013).

  • Synthesis of Long Alkyl Chain Substituted Thiazolidin-4-ones

    Rahman et al. (2005) detailed the synthesis of novel thiazolidin-4-ones and thiazan-4-one derivatives from 10-undecenoic acid hydrazide. These compounds exhibited unique structural and stereochemical properties, along with biological activity, suggesting potential uses in medicinal chemistry (Rahman, Mukhtar, Ansari, & Lemiére, 2005).

Properties

IUPAC Name

2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-8-7-9(2)6(12)4(13-7)3-5(10)11/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCIIMYFSHYOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1N(C(=O)C(S1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381534
Record name [(2Z)-3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41306-29-0
Record name [(2Z)-3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid
Reactant of Route 2
2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid
Reactant of Route 3
2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid
Reactant of Route 4
2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid
Reactant of Route 5
2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid
Reactant of Route 6
2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid

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